PKSI-527

Plasma kallikrein inhibition Serine protease selectivity Coagulation cascade

Non-selective serine protease inhibitors (aprotinin, SBTI) confound coagulation/inflammation studies via off-target plasmin, thrombin & Factor Xa effects. PKSI-527 resolves this with >240-fold selectivity for plasma kallikrein (Ki=0.81 μM). • Selective PK inhibition at 10-50 μM without perturbing plasmin, thrombin, or Factor Xa. • ≥95% purity by HPLC; hydrochloride salt, water-soluble (5 mg/mL). • Validated for ex vivo plasma assays, in vivo CIA/DIC models & affinity chromatography.

Molecular Formula C25H32ClN3O4
Molecular Weight 474.0 g/mol
CAS No. 128837-71-8
Cat. No. B034811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKSI-527
CAS128837-71-8
SynonymsBenzeneacetic acid, 4-((2-(((4-(aminomethyl)cyclohexyl)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-, monohydrochloride, (1(S)-trans)-
N-(4-aminomethylcyclohexylcarbonyl)phenylalanyl-4-carboxymethylanilide
PKSI 527
PKSI-527
t-AMCHA-Phe-p-APAA
trans-4-aminomethylcyclohexanecarbonyl-D-phenylalanine-4-carboxymethylanilide
Molecular FormulaC25H32ClN3O4
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl
InChIInChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1
InChIKeyNAXNMKUKSBHHMP-QCXPCDNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKSI-527 Procurement and Technical Baseline


PKSI-527 (CAS 128837-71-8), chemically trans-4-aminomethylcyclohexanecarbonyl-L-phenylalanyl-4-carboxymethylanilide hydrochloride, is a synthetic peptide-based competitive inhibitor of plasma kallikrein (PK) with a Ki value of 0.81 μM [1]. The compound is characterized by a three-part molecular architecture consisting of a tranexamic acid-derived moiety, an L-phenylalanine residue, and a 4-carboxymethylanilide terminus, and is supplied as a hydrochloride salt with >95% purity by HPLC and water solubility up to 5 mg/mL [2][3].

Selective plasma kallikrein (PK) inhibitor tool compound
Synthetic peptide-based competitive inhibitor; hydrochloride salt form supports aqueous solubility
L‑Phe stereoisomer required for target engagement (D‑Phe inactive)

PKSI-527 Selectivity Advantage


Substitution of PKSI-527 with non-selective serine protease inhibitors such as aprotinin or soybean trypsin inhibitor introduces confounding off-target effects on plasmin (Ki 390 μM for PKSI-527 vs sub-micromolar for broad-spectrum inhibitors), thrombin, and Factor Xa that compromise data interpretation in coagulation and inflammation studies [1]. The compound's D-phenylalanine stereoisomer (trans-4-aminomethylcyclohexanecarbonyl-D-phenylalanine-4-carboxymethylanilide) is completely inactive against plasma kallikrein, demonstrating that stereochemical specificity at the phenylalanine residue is essential for target engagement [2]. Pseudo-peptide analogs in which either amide carbonyl group has been replaced by a CH2-NH bond lose all detectable inhibitory activity against PK, confirming that the intact peptide backbone is non-negotiable for function [3].

Broad‑spectrum Non‑selective inhibitors (aprotinin, soybean trypsin inhibitor) introduce off‑target inhibition of plasmin, thrombin, and Factor Xa, complicating PK‑specific data interpretation.
Stereoisomer The D‑Phe enantiomer is inactive; racemic or mis‑synthesized material may abolish inhibitory activity. Only L‑Phe configuration supports target engagement.
Backbone Pseudo‑peptide analogs with replaced amide bonds lose inhibitory activity; intact peptide backbone is required for function.

PKSI-527 Quantitative Evidence Guide


Ki-Based Selectivity Across Serine Proteases

PKSI-527 exhibits a selectivity window exceeding 240-fold for plasma kallikrein relative to glandular kallikrein, Factor Xa, and thrombin, and 481-fold relative to plasmin. Ki values were determined using chromogenic substrate assays with D-Pro-Phe-Arg-pNA for PK and appropriate substrates for each comparator protease [1].

Ki Selectivity Profile
Head‑to‑head
PK Ki 0.81 μM vs plasmin Ki 390 μM, thrombin >500 μM, Factor Xa >500 μM; >481‑fold selectivity over plasmin
Supports plasma kallikrein‑specific pathway interrogation in complex matrices
Chromogenic substrate assay at 37°C
Plasma kallikrein inhibition Serine protease selectivity Coagulation cascade

Stereoisomer Inactivity and L-Phe Requirement

The D-phenylalanine stereoisomer of PKSI-527 (trans-4-aminomethylcyclohexanecarbonyl-D-phenylalanine-4-carboxymethylanilide) exhibited no detectable inhibitory activity against plasma kallikrein at concentrations up to 100 μM, whereas the L-Phe parent compound inhibited PK with Ki = 0.81 μM [1].

Stereoisomer Requirement
Head‑to‑head
L‑Phe (PKSI‑527): Ki 0.81 μM; D‑Phe: no inhibition up to 100 μM (>123‑fold difference)
Confirms L‑Phe stereochemistry is essential; racemic mixtures may not support target engagement
Structure-activity relationship Stereochemical specificity Inhibitor design

Anti-Arthritic Efficacy vs Indomethacin in CIA Model

In a mouse collagen-induced arthritis (CIA) model, PKSI-527 administered intraperitoneally at 300 mg/kg/day from day 20 post-immunization significantly reduced arthritis severity comparable to indomethacin. However, only PKSI-527 restored depleted components of the kallikrein-kinin system (prekallikrein and high molecular weight kininogen levels), demonstrating mechanism-specific pathway modulation not observed with the COX inhibitor [1].

CIA Arthritis Model
Head‑to‑head
Reduced arthritis severity comparable to indomethacin; restored prekallikrein & HMWK (not observed with indomethacin)
Supports kallikrein‑kinin system‑specific endpoint interpretation in inflammatory arthritis
Mouse CIA model, i.p. 300 mg/kg/day
Collagen-induced arthritis Kallikrein-kinin system Inflammation

Model-Specific Efficacy in DIC Models

Continuous intravenous infusion of PKSI-527 at 0.1 mg/kg/min for 250 min prevented coagulation/fibrinolysis parameter changes and significantly suppressed GOT and GPT elevations in lipopolysaccharide (LPS)-induced DIC in rats, but was not clearly effective in thromboplastin (TP)-induced DIC [1]. This model-specific efficacy profile suggests differential involvement of plasma kallikrein in endotoxin-mediated versus tissue factor-mediated coagulopathy.

DIC Model Selectivity
Head‑to‑head
LPS‑DIC: prevented coagulopathy changes, suppressed GOT/GPT elevation; TP‑DIC: no clear effect
Defines LPS‑driven endotoxin model context for plasma kallikrein pathway investigation
Rat DIC models, IV infusion 0.1 mg/kg/min
Disseminated intravascular coagulation Endotoxemia Organ failure

Affinity Chromatography Purification Performance

PKSI-527 immobilized on Toyopearl resin (PKSI-Toyopearl) at an optimal coupling ratio of 9-14 μmol/g achieved 466-fold purification of plasma kallikrein from acetone-activated human plasma with an 83% yield [1]. No alternative small-molecule PK affinity ligand with comparable quantitative performance metrics has been reported.

Affinity Purification
Reported
466‑fold purification, 83% yield from activated human plasma (PKSI‑Toyopearl, 9‑14 μmol/g coupling)
Supports single‑step PK isolation protocol development
Affinity chromatography; no direct comparator data
Affinity chromatography Plasma kallikrein purification Protein isolation

PKSI-527 Application Scenarios


Plasma Kallikrein Pathway Dissection in Coagulation Studies

Use PKSI-527 in ex vivo human plasma assays to selectively inhibit plasma kallikrein while sparing plasmin, thrombin, Factor Xa, and urokinase at concentrations up to 10-50 μM. This selectivity window (>240-fold for most off-target proteases) enables unambiguous attribution of observed effects on bradykinin generation, partial thromboplastin time prolongation, or euglobulin clot lysis time to PK inhibition rather than confounding protease activities [1]. PKSI-527 at 10 μM reduces bradykinin generation induced by kaolin and λ-carrageenan in human plasma .

Kallikrein-Kinin System in Inflammatory Arthritis

Administer PKSI-527 intraperitoneally at 300 mg/kg/day in rodent collagen-induced arthritis models to selectively interrogate kallikrein-kinin system contributions to joint inflammation and tissue remodeling. The compound's ability to restore depleted prekallikrein and high molecular weight kininogen levels, a property not shared by COX inhibitors such as indomethacin, makes it particularly suitable for studies aimed at distinguishing kinin pathway-mediated mechanisms from prostaglandin-dependent inflammatory processes [1].

LPS-Induced DIC Model Investigation

Utilize continuous intravenous infusion of PKSI-527 at 0.1 mg/kg/min for 250 min in rat LPS-induced DIC models to evaluate the role of plasma kallikrein in endotoxin-mediated coagulopathy and accompanying organ failure. The compound's demonstrated efficacy in suppressing GOT and GPT elevations in this model, combined with its lack of clear efficacy in thromboplastin-induced DIC, enables model-specific interrogation of the contact activation pathway's contribution to sepsis-associated coagulopathy [1].

Affinity Purification of Plasma Kallikrein

Immobilize PKSI-527 on Toyopearl or equivalent resin at a coupling ratio of 9-14 μmol/g to generate an affinity matrix (PKSI-Toyopearl) capable of purifying plasma kallikrein 466-fold with 83% yield from acetone-activated human plasma in a single chromatographic step [1]. This validated protocol is suitable for laboratories requiring highly purified, functionally active PK for biochemical characterization, inhibitor screening, or crystallography applications.

Application
Selection Property
Validation Focus
Ex vivo plasma PK pathway dissection
Multi‑protease selectivity window
Pathway‑specific bradykinin generation and coagulation endpoint attribution
Inflammatory arthritis model pathway study
Kinin system biomarker restoration profile
Distinguishing kinin‑mediated vs COX‑mediated inflammation endpoints
Endotoxin‑driven DIC model investigation
Model‑specific pathway involvement
Kallikrein‑kinin system role in sepsis‑associated coagulopathy
Affinity‑based PK purification
Immobilized ligand performance
Functional purity and yield for downstream characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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